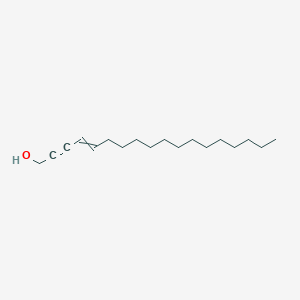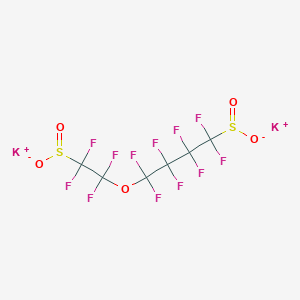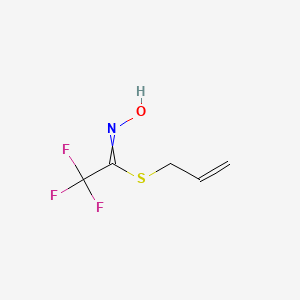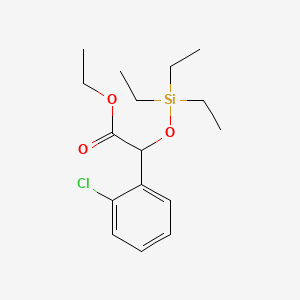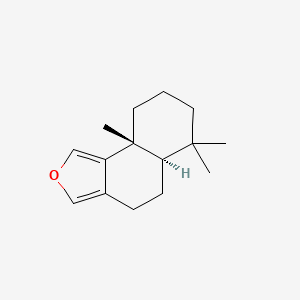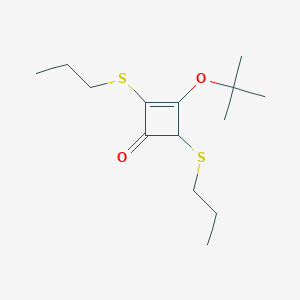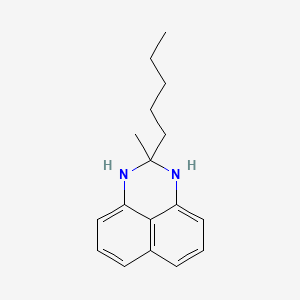![molecular formula C16H13N3O B14420397 [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde CAS No. 81891-76-1](/img/structure/B14420397.png)
[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde: is a complex organic compound featuring a unique structure that combines phenyl, pyridinyl, and imidazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde typically involves multi-step organic reactionsThe final step involves the addition of the acetaldehyde group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in biochemical assays .
Medicine: The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Comparaison Avec Des Composés Similaires
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Comparison: Compared to these similar compounds, [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde exhibits unique structural features that enhance its reactivity and stability. The presence of the imidazole ring and the pyridinyl group provides additional sites for chemical modification, making it more versatile in various applications .
Propriétés
Numéro CAS |
81891-76-1 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-(5-phenyl-4-pyridin-3-yl-1H-imidazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-10-8-14-18-15(12-5-2-1-3-6-12)16(19-14)13-7-4-9-17-11-13/h1-7,9-11H,8H2,(H,18,19) |
Clé InChI |
CTXKGEPPYMFGCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)CC=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
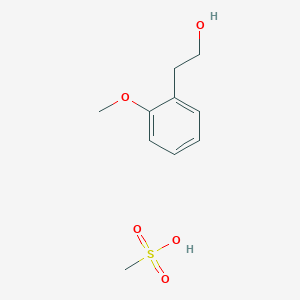
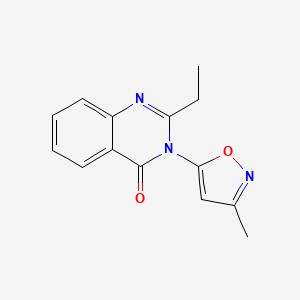
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
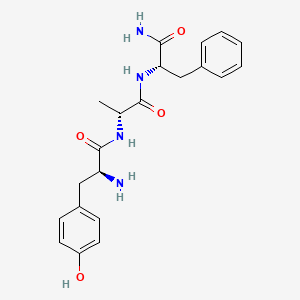
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
